N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Overview
Description
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-nitrophenyl group, a carbamothioyl linkage, and a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl isocyanate. This intermediate is then reacted with 3,5-dimethoxybenzamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
- N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide
- N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide
Uniqueness
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c1-24-11-5-9(6-12(8-11)25-2)15(21)19-16(26)18-10-3-4-13(17)14(7-10)20(22)23/h3-8H,1-2H3,(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDOJZWLTZSOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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